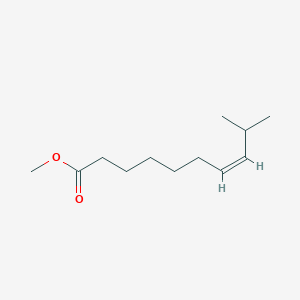
Methyl (Z)-9-methyldec-7-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (Z)-9-methyldec-7-enoate is an organic compound characterized by its ester functional group and a double bond in the Z-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl (Z)-9-methyldec-7-enoate can be synthesized through several methods. One common approach involves the esterification of (Z)-9-methyldec-7-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The reaction mixture is then purified through distillation to obtain the desired ester.
Chemical Reactions Analysis
Types of Reactions: Methyl (Z)-9-methyldec-7-enoate undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: m-CPBA, OsO4
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Various nucleophiles like amines or thiols
Major Products Formed:
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Substituted esters
Scientific Research Applications
Methyl (Z)-9-methyldec-7-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of esterases and other enzymes that catalyze ester hydrolysis.
Medicine: Research into its potential as a prodrug or in drug delivery systems is ongoing.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl (Z)-9-methyldec-7-enoate involves its interaction with enzymes that catalyze ester hydrolysis. The ester bond is cleaved, resulting in the formation of the corresponding alcohol and acid. This reaction is facilitated by the nucleophilic attack of water or hydroxide ions on the carbonyl carbon of the ester.
Comparison with Similar Compounds
Methyl (Z)-9-methyldec-7-enoate can be compared to other esters with similar structures, such as:
Methyl (E)-9-methyldec-7-enoate: The E-isomer of the compound, which has different physical and chemical properties due to the different spatial arrangement of the substituents around the double bond.
Methyl decanoate: A saturated ester with no double bonds, which exhibits different reactivity and applications.
Ethyl (Z)-9-methyldec-7-enoate: An ester with a similar structure but with an ethyl group instead of a methyl group, leading to variations in its properties and uses.
This compound stands out due to its specific Z-configuration, which can influence its reactivity and interactions in chemical and biological systems.
Properties
CAS No. |
112375-43-6 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
methyl (Z)-9-methyldec-7-enoate |
InChI |
InChI=1S/C12H22O2/c1-11(2)9-7-5-4-6-8-10-12(13)14-3/h7,9,11H,4-6,8,10H2,1-3H3/b9-7- |
InChI Key |
SGCIEONKUDROAO-CLFYSBASSA-N |
Isomeric SMILES |
CC(C)/C=C\CCCCCC(=O)OC |
Canonical SMILES |
CC(C)C=CCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















